molecular formula C21H26N6O3S B2511160 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013817-87-2

3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2511160
CAS No.: 1013817-87-2
M. Wt: 442.54
InChI Key: DKEPGUNVNFDUPA-UHFFFAOYSA-N
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Description

3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a combination of piperazine, pyrazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. The starting materials often include piperazine derivatives, pyrazole, and pyridazine precursors. The synthesis may involve:

    Nucleophilic substitution reactions: These are used to introduce the butoxybenzenesulfonyl group onto the piperazine ring.

    Cyclization reactions: These are employed to form the pyrazole and pyridazine rings.

    Coupling reactions: These are used to link the different moieties together under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated synthesis: To reduce human error and increase reproducibility.

    Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

    Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce sulfoxides or sulfones.

    Reduction: May yield amines or alcohols.

    Substitution: Can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs with potential therapeutic effects.

    Pharmacology: For studying the interactions with various biological targets, such as enzymes or receptors.

    Materials Science: As a building block for creating novel materials with specific properties, such as conductivity or fluorescence.

    Biology: For investigating its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity, which can affect metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, which can trigger or block signaling pathways.

    Ion Channels: Modulating ion flow across cell membranes, which can influence cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    Brexpiprazole: A compound with a similar piperazine structure, used as an antipsychotic.

    Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.

Uniqueness

3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-2-3-17-30-18-5-7-19(8-6-18)31(28,29)26-15-13-25(14-16-26)20-9-10-21(24-23-20)27-12-4-11-22-27/h4-12H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPGUNVNFDUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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